1-(4-溴苯基)环戊醇

描述

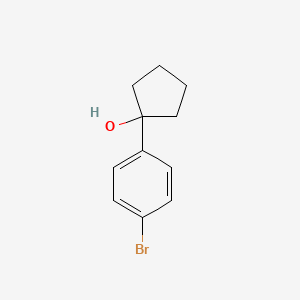

“1-(4-Bromophenyl)cyclopentan-1-ol” is a chemical compound with the molecular formula C11H13BrO and a molecular weight of 241.12 . It belongs to the family of cyclopentenols.

Molecular Structure Analysis

The molecular structure of “1-(4-Bromophenyl)cyclopentan-1-ol” includes a cyclopentanol ring attached to a bromophenyl group . The InChI code for this compound is InChI=1S/C11H13BrO/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,13H,1-2,7-8H2 .科学研究应用

Organic Synthesis

1-(4-Bromophenyl)cyclopentan-1-ol: is a valuable building block in organic synthesis. Its bromophenyl group makes it a versatile precursor for various organic reactions, including cross-coupling reactions like Suzuki and Stille couplings, which are pivotal for constructing complex organic molecules. The compound’s alcohol functionality allows for further derivatization into esters, ethers, and amines, expanding its utility in synthesizing pharmaceuticals, agrochemicals, and polymers .

Pharmacology

In pharmacology, 1-(4-Bromophenyl)cyclopentan-1-ol serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in molecules with potential therapeutic effects, such as anti-inflammatory, analgesic, and antipyretic properties. Researchers utilize this compound to develop new drugs with improved efficacy and reduced side effects .

Material Science

The compound’s role in material science is emerging, particularly in the development of organic electronic materials. Its bromine atom can be used to introduce other functional groups that alter the electronic properties of materials, making it a candidate for creating novel semiconductors, conductive polymers, and photovoltaic cells .

Analytical Chemistry

1-(4-Bromophenyl)cyclopentan-1-ol: is used as a standard in analytical chemistry for method development and calibration. Techniques like NMR, HPLC, LC-MS, and UPLC employ this compound to optimize analytical parameters, ensuring accurate and precise measurement of related substances in complex mixtures .

Biochemistry

In biochemistry, this compound is studied for its interaction with biological macromolecules. It can be used as a probe to understand the binding sites and conformational changes in proteins and enzymes. This knowledge is crucial for designing inhibitors or activators that can modulate biochemical pathways .

Environmental Science

Environmental scientists are interested in 1-(4-Bromophenyl)cyclopentan-1-ol due to its potential as a tracer for studying environmental processes. Its stability and detectability in various matrices make it suitable for monitoring the fate and transport of organic contaminants in the environment .

属性

IUPAC Name |

1-(4-bromophenyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-10-5-3-9(4-6-10)11(13)7-1-2-8-11/h3-6,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEZRQJDHKLSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)